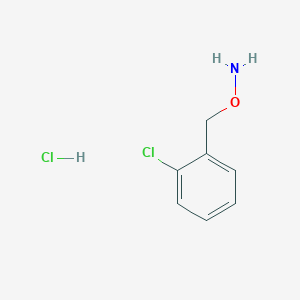

O-(2-Chlorobenzyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(2-chlorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKABCYIDGALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-(2-Chlorobenzyl)hydroxylamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

O-(2-Chlorobenzyl)hydroxylamine hydrochloride has emerged as a pivotal reagent in the fields of organic synthesis and pharmaceutical research.[1] This compound serves as a highly effective building block in the creation of a diverse range of amines and hydroxylamine derivatives, which are integral to the development of novel agrochemicals and pharmaceuticals.[1] The strategic placement of a chlorobenzyl group significantly enhances its reactivity, providing researchers with a powerful tool to forge new synthetic pathways and refine existing methodologies.[1] Beyond its utility in synthesis, this molecule has demonstrated considerable potential in medicinal chemistry, particularly in the rational design of innovative therapeutic agents.[1] Its capacity to function as a potent nucleophile enables the strategic modification of biologically active molecules, accelerating the discovery of new drug candidates.[1] Researchers value its stability and straightforward handling, which streamline laboratory workflows and enhance experimental efficiency.[1]

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its behavior in various chemical environments and are crucial for designing synthetic protocols and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 5555-48-6 | [1][2] |

| Molecular Formula | C₇H₈ClNO·HCl | [1] |

| Molecular Weight | 194.06 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 98% (TLC) | [1] |

| Melting Point | 145-148°C | [3] |

| Boiling Point | 145-148°C | [2] |

| Flash Point | 119.5°C | [3] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of O-benzylhydroxylamines, including the title compound, is a well-established process in organic chemistry. A common and effective methodology involves the N-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by a deprotection step.[4][5] This approach offers a reliable route to obtaining the desired product in good yield and purity.

Generalized Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of O-benzylhydroxylamine hydrochlorides, which can be adapted for this compound.

Step 1: N-Alkylation of N-Hydroxyphthalimide

This initial step involves the reaction of N-hydroxyphthalimide with the corresponding benzyl halide (in this case, 2-chlorobenzyl chloride or bromide) in the presence of a base.

-

Rationale: N-hydroxyphthalimide serves as a stable and easily handleable source of the hydroxylamine moiety. The base, typically a carbonate such as potassium carbonate, deprotonates the hydroxyl group of N-hydroxyphthalimide, generating a nucleophilic oxygen that readily attacks the electrophilic carbon of the benzyl halide. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this SN2 reaction.[4]

Experimental Procedure:

-

Dissolve N-hydroxyphthalimide in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution and stir the mixture at room temperature.

-

Slowly add 2-chlorobenzyl bromide (or chloride) to the reaction mixture.

-

Heat the reaction to ensure completion, monitoring its progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the mixture and add water to precipitate the N-(2-Chlorobenzyloxy)phthalimide intermediate.[4]

-

Collect the solid product by filtration, wash thoroughly with water, and dry.[4]

Step 2: Deprotection via Hydrazinolysis

The phthalimide protecting group is efficiently removed using hydrazine hydrate in a process known as hydrazinolysis.

-

Rationale: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable cyclic phthalhydrazide byproduct, which precipitates out of the reaction mixture, driving the reaction to completion and liberating the desired O-(2-Chlorobenzyl)hydroxylamine.[4][6]

Experimental Procedure:

-

Suspend the N-(2-Chlorobenzyloxy)phthalimide intermediate in a suitable solvent, such as ethanol.

-

Reflux the mixture, which will result in the formation of a precipitate (phthalhydrazide).[4][6]

-

Cool the reaction mixture and remove the phthalhydrazide by filtration.[4][6]

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free hydroxylamine base into its more stable hydrochloride salt.

-

Rationale: The hydrochloride salt is typically a crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a less stable solid. The salt formation is achieved by treating the free base with hydrochloric acid.

Experimental Procedure:

-

The filtrate from the previous step, containing the free O-(2-Chlorobenzyl)hydroxylamine, is treated with a solution of hydrochloric acid.[4]

-

This will precipitate the desired this compound salt.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.[4]

Caption: Generalized workflow for the synthesis of O-(2-Chlorobenzyl)hydroxylamine HCl.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from its predictable and versatile reactivity. The primary application lies in the formation of oxime ethers through reaction with aldehydes and ketones.[7]

Oxime Ether Formation: A Gateway to Bioactive Molecules

The reaction between an O-substituted hydroxylamine and a carbonyl compound is a cornerstone of medicinal chemistry for constructing novel molecular scaffolds.

-

Mechanism: The reaction proceeds via nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon.[8] The nitrogen atom, being less electronegative than oxygen, is the more potent nucleophile.[8] This is followed by dehydration to yield the stable oxime ether. The reaction is typically carried out under mild conditions, often in the presence of a weak base to neutralize the hydrochloride and liberate the free hydroxylamine.[6]

Caption: Conceptual workflow for oxime ether formation.

Applications in Pharmaceutical Development

The derivatives synthesized from this compound have shown promise in various therapeutic areas.

-

Antihypertensive and Anti-inflammatory Drugs: This compound is utilized in the synthesis of various pharmaceuticals, including those for the treatment of hypertension and inflammation.[1]

-

Antimicrobial Agents: Oxime derivatives synthesized from O-benzylhydroxylamines have been investigated as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[9] For instance, certain dichlorobenzyl oxime derivatives have demonstrated significant antibacterial activity against a range of bacterial strains.[9]

-

Enzyme Mechanism Studies: Researchers employ this compound in biochemical research to probe enzyme mechanisms and interactions, which can aid in the discovery of new biological pathways and potential therapeutic targets.[1]

-

Analytical Chemistry: It is also used in analytical methods for the detection and quantification of amines and aldehydes, which is crucial for quality control in manufacturing processes.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, guidance can be taken from the known hazards of similar hydroxylamine derivatives.[10]

-

Hazards: Based on related compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[11] It may also cause skin and serious eye irritation.[2] It is crucial to handle the substance in a well-ventilated area, preferably under a chemical fume hood.[3][11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including protective gloves, safety goggles, and a lab coat, must be worn at all times.[11][12]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3] The recommended storage temperature is between 0-8°C.[1]

Conclusion: An Indispensable Tool for the Modern Chemist

This compound stands out as a versatile and valuable reagent for both academic and industrial researchers. Its enhanced reactivity, coupled with its stability and ease of handling, makes it an excellent choice for exploring new synthetic frontiers and optimizing established processes.[1] From its foundational role in the synthesis of complex organic molecules to its specific applications in the development of novel pharmaceuticals, this compound continues to be a key enabler of innovation in the chemical and life sciences. A thorough understanding of its chemical properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for harnessing its full potential in the quest for new medicines and materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 5555-48-6 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

CAS Number: 5555-48-6

Introduction: A Versatile Building Block in Modern Chemistry

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a key reagent in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive hydroxylamine moiety tethered to a sterically and electronically influential 2-chlorobenzyl group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules.[1] This guide provides a comprehensive overview of its properties, a robust synthesis protocol, its applications in drug discovery, and essential safety and handling procedures, tailored for researchers and professionals in the chemical sciences. The presence of the chlorobenzyl group enhances its reactivity, presenting opportunities for novel synthetic pathways.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 5555-48-6 | [1][2][3] |

| Molecular Formula | C₇H₈ClNO·HCl (or C₇H₉Cl₂NO) | [1] |

| Molecular Weight | 194.06 g/mol | [1] |

| Appearance | Off-white powder/solid | [1] |

| Purity | ≥ 98% (by TLC) | [1] |

| Melting Point | 145-148 °C | |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1] |

| IUPAC Name | 1-[(aminooxy)methyl]-2-chlorobenzene hydrochloride |

Synthesis of this compound: A Step-by-Step Protocol

Part A: Synthesis of N-(2-Chlorobenzyloxy)phthalimide

This initial step involves the nucleophilic substitution of 2-chlorobenzyl halide with N-hydroxyphthalimide. The phthalimide group serves as an excellent protecting group for the hydroxylamine, preventing unwanted side reactions.

Experimental Protocol:

-

To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.1 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of N-hydroxyphthalimide.

-

To this mixture, add a solution of 2-chlorobenzyl bromide or 2-chlorobenzyl chloride (1.05 eq) in DMF dropwise.

-

Heat the reaction mixture to approximately 60°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold deionized water to precipitate the product.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield N-(2-chlorobenzyloxy)phthalimide.

Part B: Synthesis of this compound

The final step is the removal of the phthalimide protecting group via hydrazinolysis to yield the free hydroxylamine, which is then converted to its more stable hydrochloride salt.

Experimental Protocol:

-

Suspend the N-(2-chlorobenzyloxy)phthalimide (1.0 eq) from Part A in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the suspension and reflux the mixture. A thick white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol, yielding the free O-(2-chlorobenzyl)hydroxylamine as an oil.

-

Dissolve the resulting oil in a minimal amount of a suitable solvent like diethyl ether and cool in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., ethanolic HCl or concentrated HCl) dropwise with stirring until the solution is acidic.

-

The white precipitate of this compound will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

O-substituted hydroxylamines are a versatile class of compounds with significant applications in medicinal chemistry.[1] this compound is particularly useful as a nucleophile, allowing for the modification of biologically active molecules to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[1][5] It has been utilized in the synthesis of pharmaceuticals, including potential antihypertensive and anti-inflammatory drugs.[1]

A primary application of this reagent is in the formation of oxime ethers from aldehydes and ketones.[6][7] Oxime linkages are valued for their stability and are prevalent in many biologically active compounds.[8]

General Protocol for Oxime Ether Formation:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Add a mild base, for example, sodium acetate (1.1 eq), and stir the mixture at room temperature for approximately 15 minutes to generate the free hydroxylamine in situ.

-

To this solution, add the desired aldehyde or ketone (1.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).

-

Monitor the reaction by TLC until completion.

-

Perform an aqueous workup, typically involving extraction with an organic solvent, followed by washing, drying, and concentration to yield the crude oxime ether, which can be further purified by recrystallization or chromatography.

Caption: General reaction scheme for oxime ether formation.

Quality Control and Analytical Procedures

Ensuring the purity and identity of this compound is crucial for its successful application.

-

Thin Layer Chromatography (TLC): A simple and effective method for monitoring the progress of the synthesis and assessing the purity of the final product.

-

Spectroscopic Analysis: For full characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure of the synthesized compound.

-

Gas Chromatography (GC): A gas chromatography method can be utilized for the quantitative determination of trace levels of residual hydroxylamine hydrochloride.[9][10] This often involves a derivatization step, for instance, with a ketone like cyclohexanone, to form a more volatile and readily analyzable compound.[9]

-

High-Performance Liquid Chromatography (HPLC): Pre-column derivatization followed by HPLC analysis is another robust method for the determination of hydroxylamine in pharmaceutical ingredients.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the known hazards of hydroxylamine hydrochloride and related compounds.[12][13][14][15][16]

Potential Hazards:

-

Harmful if swallowed or in contact with skin.[16]

-

Causes skin and serious eye irritation.[16]

-

May cause an allergic skin reaction.[16]

-

May cause respiratory irritation.

-

Suspected of causing cancer.[16]

-

May explode when heated.[13]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes.[13] Avoid the formation of dust and aerosols.[13] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13]

-

Spills: In case of a spill, evacuate the area.[13] Avoid generating dust.[12] Collect the spilled material into a suitable container for disposal.[14] Prevent entry into drains and waterways.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5555-48-6|this compound|BLD Pharm [bldpharm.com]

- 3. aceschem.com [aceschem.com]

- 4. arabjchem.org [arabjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 8. benchchem.com [benchchem.com]

- 9. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]

- 15. media.laballey.com [media.laballey.com]

- 16. fr.cpachem.com [fr.cpachem.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Abstract

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a pivotal chemical intermediate, recognized for its utility as a versatile building block in synthetic organic chemistry and pharmaceutical drug development.[1][2] This technical guide provides a comprehensive examination of its molecular structure, physicochemical properties, and established synthetic pathways. We delve into detailed experimental protocols for its preparation and purification, alongside a discussion of the analytical techniques required for its characterization. Furthermore, this document elucidates the compound's significant role in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents, supported by an analysis of its reactivity and functional group characteristics.[1] Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a deep technical understanding of this valuable compound.

Introduction: A Versatile Synthetic Building Block

O-substituted hydroxylamines represent a class of organic compounds with substantial value as intermediates in the synthesis of complex molecules.[3] Among these, this compound (CAS No. 5555-48-6) has emerged as a compound of significant interest. Its structure uniquely combines a reactive hydroxylamine moiety with a 2-chlorobenzyl group, conferring specific steric and electronic properties that are advantageous in drug design.[1][4] The presence of the chlorine atom on the aromatic ring can profoundly influence the pharmacokinetic and pharmacodynamic profiles of derivative molecules, potentially enhancing metabolic stability, lipophilicity, and binding interactions with biological targets.[2]

This compound serves as a key reagent in the preparation of various amines and hydroxylamine derivatives, which are foundational components in the development of pharmaceuticals and agrochemicals.[1] Its primary application lies in its ability to act as a potent nucleophile, enabling the modification of biologically active scaffolds to explore structure-activity relationships (SAR) and develop new chemical entities.[1][2] This guide aims to provide the scientific community with an authoritative resource on its core characteristics and applications.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its chemical behavior. It consists of three primary components:

-

Hydroxylamine Core: The -ONH₂ functional group, which, in its hydrochloride salt form, exists as the protonated hydroxyammonium moiety (-O[NH₃]⁺). This group is the primary site of nucleophilic reactivity.

-

2-Chlorobenzyl Group: A benzyl substituent with a chlorine atom at the ortho-position of the phenyl ring. This group provides steric bulk and modulates the electronic properties of the molecule.

-

Hydrochloride Salt: The compound is stabilized as a hydrochloride salt, which enhances its stability, crystallinity, and ease of handling compared to the free base.[1]

These structural features dictate its physical and chemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5555-48-6 | [1][4] |

| Molecular Formula | C₇H₈ClNO·HCl (or C₇H₉Cl₂NO) | [1][4][5] |

| Molecular Weight | 194.06 g/mol | [1][4][5] |

| Appearance | Off-white to white powder or crystals | [1] |

| Melting Point | 145-148°C | [4] |

| Boiling Point | 274°C at 760 mmHg (Predicted) | [4] |

| Purity | ≥95-98% | [1][5] |

The ortho-chloro substituent is particularly significant. It creates an electronic-withdrawing effect and introduces steric hindrance around the benzylic ether linkage, which can influence reaction kinetics and the conformational preferences of molecules synthesized from this intermediate.

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes exist for O-alkylated hydroxylamines, a robust and widely adopted method involves the N-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by deprotection.[3] This pathway is favored for its high yields and the ease of purification of its intermediates and final product.

Causality of Experimental Design

The use of N-hydroxyphthalimide serves as a surrogate for hydroxylamine. This is critical because direct alkylation of hydroxylamine can lead to over-alkylation and other side reactions. The phthalimide group acts as a bulky protecting group, ensuring mono-alkylation at the oxygen atom. The subsequent deprotection via hydrazinolysis is a classic and efficient method. Hydrazine selectively attacks the phthalimide carbonyls, leading to the formation of a highly stable, cyclic phthalhydrazide precipitate, which can be easily removed by filtration, driving the reaction to completion.[6][7]

Detailed Experimental Protocol

Step 1: N-Alkylation of N-Hydroxyphthalimide

-

To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.2 eq) at room temperature.

-

Stir the resulting suspension for 30 minutes to ensure the formation of the potassium salt.

-

Add 2-chlorobenzyl chloride (1.05 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A precipitate of N-(2-Chlorobenzyloxy)phthalimide will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Deprotection via Hydrazinolysis to Yield the Final Product

-

Suspend the dried N-(2-Chlorobenzyloxy)phthalimide intermediate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.[7]

-

Reflux the mixture for 2-3 hours. A thick white precipitate of phthalhydrazide will form during this time.[6][7]

-

Cool the reaction mixture to room temperature and remove the phthalhydrazide by vacuum filtration. Wash the solid with a small amount of cold ethanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain a crude oil or solid.

-

Dissolve the residue in diethyl ether and cool the solution in an ice bath.

-

Acidify the solution by the slow, dropwise addition of a solution of HCl in ether (or concentrated HCl) until the pH is ~1-2, precipitating the hydrochloride salt.[6]

-

Collect the white precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of O-(2-Chlorobenzyl)hydroxylamine HCl.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While specific, published spectra for this exact molecule are not abundant, the expected analytical data can be predicted based on its structure and data from closely related analogs.[3][8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: 4H, multiplet, ~7.2-7.6 ppm (on the 2-chlorophenyl ring).Methylene Protons (-OCH₂-): 2H, singlet, ~5.1 ppm.Ammonium Protons (-NH₃⁺): 3H, broad singlet, chemical shift is concentration-dependent and exchanges with D₂O. |

| ¹³C NMR | Aromatic Carbons: Signals expected in the ~127-135 ppm range, including the carbon bearing the chlorine atom.Methylene Carbon (-OCH₂-): Signal expected around ~75-78 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: Broad absorption ~3200-2800 cm⁻¹ (characteristic of ammonium salt).C-H Stretch (Aromatic/Aliphatic): ~3100-3000 cm⁻¹ and ~2900 cm⁻¹.C=C Stretch (Aromatic): ~1600 cm⁻¹ and ~1470 cm⁻¹.C-O Stretch: ~1050-1100 cm⁻¹.C-Cl Stretch: ~750 cm⁻¹. |

| Mass Spec. (ESI+) | m/z: Expected peak for the free base [M+H]⁺ at approximately 176.03, corresponding to the molecular formula C₇H₉ClNO⁺. |

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

The utility of this compound is rooted in the reactivity of its hydroxylamine moiety, which serves as a powerful nucleophile and a precursor for oxime formation.[1][9]

-

Scaffold for Elaboration: The primary amine provides a reactive handle for attaching the 2-chlorobenzyl group onto larger, more complex molecular scaffolds. This is a common strategy in medicinal chemistry to build libraries of compounds for biological screening.[2]

-

Oxime and Hydroxamate Formation: It readily reacts with aldehydes and ketones to form stable O-substituted oximes. Oxime linkages are prevalent in pharmaceuticals and agrochemicals. It is also a precursor for hydroxamic acids, a functional group known for its metal-chelating properties and use as an enzyme inhibitor (e.g., histone deacetylase inhibitors).

-

Modulation of Physicochemical Properties: Incorporating the 2-chlorobenzyl group can enhance a drug candidate's lipophilicity, which may improve its ability to cross cell membranes. The chlorine atom can also block sites of metabolism, thereby increasing the molecule's in vivo half-life.[2]

-

Pharmaceutical Development: This compound is explicitly mentioned as being used in the synthesis of various pharmaceuticals, including antihypertensive and anti-inflammatory drugs.[1] Its structure suggests it could be a precursor for molecules targeting enzymes or receptors in oncology, infectious diseases, and neuroscience.[3]

Role as a Synthetic Intermediate

Caption: Role as an intermediate in synthesizing diverse chemical entities.

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols are paramount when working with this compound and its parent compounds. The safety information is largely derived from data sheets for hydroxylamine hydrochloride, which is toxic, corrosive, and a skin sensitizer.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[10][13][14] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust.[10]

-

Handling: Avoid all personal contact with the substance.[13] Do not eat, drink, or smoke in the laboratory.[10][13] Use non-sparking tools and prevent dust formation. After handling, wash hands and any exposed skin thoroughly.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Keep away from incompatible materials such as strong oxidizing agents and metals.[11][14] The compound is hygroscopic and should be protected from moisture.[15]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[10][14]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[11]

-

Conclusion and Future Outlook

This compound is a well-defined chemical entity whose value extends across multiple domains of chemical synthesis. Its molecular structure offers a unique combination of reactivity and modulatory features, making it an indispensable tool for medicinal chemists. The synthetic protocols for its preparation are robust and scalable, ensuring its accessibility for research and development.

While its current applications are established, the potential for this building block in developing next-generation therapeutics remains vast.[3] Future research will likely focus on incorporating it into novel molecular architectures for unexplored biological targets and leveraging the 2-chloro-benzyl moiety to fine-tune drug-like properties in advanced clinical candidates. This guide provides the foundational knowledge required for scientists to harness the full potential of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. shepherd.edu [shepherd.edu]

- 11. lobachemie.com [lobachemie.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. O-Benzylhydroxylamine hydrochloride | 2687-43-6 [chemicalbook.com]

O-(2-Chlorobenzyl)hydroxylamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Introduction

This compound is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and organic synthesis.[1] Its structure, which combines a reactive hydroxylamine moiety with an electronically modified chlorobenzyl group, makes it a valuable building block for the creation of novel therapeutic agents and agrochemicals.[1][2] The presence of the chlorine atom on the benzyl ring can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a key precursor in drug discovery programs, including the development of antihypertensive and anti-inflammatory drugs.[1][2]

This guide provides a comprehensive overview of the primary and alternative synthetic pathways for this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the chemical principles that underpin these methodologies. The primary focus is on the most robust and widely adopted method, a modified Gabriel synthesis, which proceeds via the O-alkylation of N-hydroxyphthalimide followed by deprotection.

Primary Synthesis Pathway: A Modified Gabriel Synthesis Approach

The most reliable and scalable method for preparing this compound is a three-step sequence analogous to the Gabriel synthesis.[3] This pathway involves the protection of the hydroxylamine nitrogen using a phthalimide group, followed by O-alkylation with the appropriate benzyl halide, and subsequent deprotection to yield the target compound. N-hydroxyphthalimide serves as an excellent, stable surrogate for the otherwise unstable hydroxylamine.[4]

Caption: Overall synthesis pathway for this compound.

Step 1: Preparation of 2-Chlorobenzyl Chloride

While 2-chlorobenzyl chloride is commercially available, understanding its synthesis from 2-chlorotoluene is fundamental. The process involves a free-radical halogenation of the methyl group on the toluene ring.

Mechanistic Insight: The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, forming a resonance-stabilized benzyl radical. This radical then reacts with a halogenating agent, such as sulfuryl chloride (SO₂Cl₂), to form the desired 2-chlorobenzyl chloride and propagate the radical chain reaction.

Caption: Experimental workflow for the synthesis of 2-chlorobenzyl chloride.

Experimental Protocol: A representative protocol based on analogous procedures.[5]

-

To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-chlorotoluene (1.0 eq), sulfuryl chloride (1.0 eq), and a radical initiator such as dibenzoyl peroxide (0.01 eq).

-

Heat the mixture to 100-110°C for approximately 3 hours.

-

Monitor the reaction's progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-chlorobenzyl chloride.

Table 1: Reagents and Specifications for 2-Chlorobenzyl Chloride Synthesis

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Role |

|---|---|---|---|

| 2-Chlorotoluene | 126.58 | 1.0 | Starting Material |

| Sulfuryl Chloride | 134.97 | 1.0 | Chlorinating Agent |

| Dibenzoyl Peroxide | 242.23 | 0.01 | Radical Initiator |

| 2-Chlorobenzyl Chloride | 161.03 | - | Product |

Step 2: O-Alkylation of N-Hydroxyphthalimide

This step involves a nucleophilic substitution reaction where the deprotonated N-hydroxyphthalimide acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride.

Mechanistic Insight: A mild base, such as potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of N-hydroxyphthalimide, forming a potent nucleophilic anion.[2] This anion then displaces the chloride ion from 2-chlorobenzyl chloride in a classic Sₙ2 reaction. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the cation (K⁺) while leaving the nucleophile highly reactive.[5]

Caption: Experimental workflow for the synthesis of N-(2-Chlorobenzyloxy)phthalimide.

Experimental Protocol: [3]

-

In a reaction flask, suspend N-hydroxyphthalimide (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of 2-chlorobenzyl chloride (1.05 eq) in DMF dropwise to the mixture.

-

Heat the reaction to approximately 60°C and stir for 4-6 hours, monitoring completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water to precipitate the product.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield N-(2-chlorobenzyloxy)phthalimide.

Table 2: Reagents and Specifications for O-Alkylation

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Role |

|---|---|---|---|

| N-Hydroxyphthalimide | 163.13 | 1.0 | Nucleophile Precursor |

| 2-Chlorobenzyl Chloride | 161.03 | 1.05 | Electrophile |

| Potassium Carbonate | 138.21 | 1.5 | Base |

| Dimethylformamide (DMF) | 73.09 | - | Solvent |

| N-(2-Chlorobenzyloxy)phthalimide | 301.71 | - | Product |

Step 3: Hydrazinolysis and Hydrochloride Salt Formation

The final step liberates the desired hydroxylamine from its phthalimide-protected form and converts it into a stable salt.

Mechanistic Insight: Hydrazinolysis is the preferred method for cleaving the phthalimide group.[2] Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a very stable, five-membered cyclic phthalhydrazide byproduct, which precipitates out of solution, driving the reaction to completion and simplifying purification.[3] The resulting free O-(2-Chlorobenzyl)hydroxylamine is an oil that is often unstable upon storage. Therefore, it is immediately converted to its hydrochloride salt by treatment with hydrochloric acid, yielding a stable, crystalline solid that is easier to handle and purify.[2][5]

Caption: Workflow for hydrazinolysis and hydrochloride salt formation.

-

Suspend N-(2-chlorobenzyloxy)phthalimide (1.0 eq) in ethanol in a reaction flask.

-

Add hydrazine hydrate (1.2 eq) to the suspension.

-

Reflux the mixture, monitoring the reaction by TLC until the starting material is consumed. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and remove the phthalhydrazide byproduct by filtration. Wash the solid with cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-(2-Chlorobenzyl)hydroxylamine as an oil.

-

Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether and cool in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise with stirring until the solution is acidic (pH ~1-2).

-

Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.

Table 3: Reagents and Final Product Specifications

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Role |

|---|---|---|---|

| N-(2-Chlorobenzyloxy)phthalimide | 301.71 | 1.0 | Starting Material |

| Hydrazine Hydrate | 50.06 | 1.2 | Deprotecting Agent |

| Ethanol | 46.07 | - | Solvent |

| Hydrochloric Acid | 36.46 | - | Salt Formation |

| O-(2-Chlorobenzyl)hydroxylamine HCl | 194.06 | - | Final Product |

Alternative Synthesis Pathways

While the modified Gabriel synthesis is robust, alternative methods exist that may offer advantages in specific contexts, such as avoiding hazardous reagents or simplifying the procedure.

N-Hydroxyurethane Method

A one-pot synthesis has been described for O-benzyl hydroxylamine derivatives using N-hydroxyurethane as the hydroxylamine source.[6] This method involves the O-alkylation of N-hydroxyurethane with a benzyl halide in the presence of a base like sodium ethoxide, followed by in-situ basic hydrolysis to cleave the urethane group. The final product is then extracted and precipitated as the hydrochloride salt. This approach is advantageous due to its operational simplicity and good overall yields.[6]

Caption: Synthesis pathway via the N-Hydroxyurethane method.

(Boc)₂NOH Method

An alternative route avoids the use of hydrazine by employing N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) as the protected hydroxylamine.[7] The O-alkylation proceeds similarly with an alkyl halide in the presence of a base. The key advantage lies in the deprotection step; the Boc protecting groups are easily removed under mild acidic conditions (e.g., HCl in dioxane), which simultaneously forms the desired hydrochloride salt. This makes the transformation faster and circumvents the need for the hazardous and toxic hydrazine.[7]

Caption: Synthesis pathway using the (Boc)₂NOH reagent.

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step pathway involving the O-alkylation of N-hydroxyphthalimide followed by hydrazinolysis and salt formation. This method is well-documented, scalable, and provides a high-purity product. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers, enabling the reliable production of this important synthetic building block. Alternative pathways, such as those utilizing N-hydroxyurethane or (Boc)₂NOH, offer viable options that may be preferable in certain laboratory settings. The availability of this key intermediate facilitates further molecular exploration and the development of novel, biologically active compounds in the pharmaceutical and agrochemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. arabjchem.org [arabjchem.org]

- 7. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to O-(2-Chlorobenzyl)hydroxylamine Hydrochloride: From Synthetic Versatility to Mechanistic Potential

Abstract

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a pivotal reagent in modern medicinal chemistry and organic synthesis. While not an end-drug itself, its unique structural features—a reactive hydroxylamine moiety and an electronically modulated chlorobenzyl group—make it a highly valuable building block for the development of novel therapeutic agents. This guide provides an in-depth exploration of its core utility, focusing on its role as a synthetic intermediate. We will dissect the established synthetic protocols for its use and explore the mechanistic possibilities it unlocks, using the well-documented inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1) by structurally related O-benzylhydroxylamine derivatives as an authoritative case study. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in creating next-generation therapeutics.

Introduction: A Tale of a Versatile Building Block

In the landscape of drug discovery, the value of a chemical compound is not always defined by its own biological activity, but by the potential it confers to the molecules derived from it. This compound is a prime example of such a foundational scaffold. Its primary utility lies in serving as a versatile reagent for the precise construction of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

The molecule's power stems from two key features:

-

The Hydroxylamine Group (-ONH₂): This functional group is a potent nucleophile and a versatile precursor for forming stable oxime and hydroxamic acid functionalities, which are prevalent in a wide array of biologically active compounds.[2][3]

-

The 2-Chlorobenzyl Group: The presence of a chlorine atom on the benzyl ring significantly influences the electronic properties and steric profile of the molecule. This substitution can enhance metabolic stability and modulate the binding affinity of derivative compounds to their biological targets.[2][3]

While extensive studies detailing a specific mechanism of action for this compound itself are not prevalent in public-domain literature, its structural class (O-substituted hydroxylamines) has been implicated in significant biological activities. This guide will therefore focus on its established synthetic applications and use a powerful example from its chemical family to illustrate a potential therapeutic mechanism it can enable.

Synthesis and Chemical Reactivity: The Foundation of Utility

The value of a building block is directly tied to the reliability and efficiency of its synthesis and subsequent reactions. This compound is typically prepared via a robust and well-documented pathway, making it an accessible tool for chemists.

General Synthetic Pathway

The most common method for preparing O-substituted hydroxylamines involves a two-step process: O-alkylation of a protected hydroxylamine, followed by deprotection.[2][4] N-hydroxyphthalimide is frequently used as the hydroxylamine source due to its stability and ease of handling.

The general workflow is as follows:

-

Step 1: O-Alkylation. N-hydroxyphthalimide is reacted with 2-chlorobenzyl chloride (or bromide) in the presence of a mild base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. This forms the stable intermediate, N-(2-Chlorobenzyloxy)phthalimide.

-

Step 2: Deprotection (Hydrazinolysis). The phthalimide protecting group is cleaved using hydrazine hydrate in an alcohol solvent. This reaction is typically clean and results in the precipitation of the phthalhydrazide byproduct, leaving the desired O-(2-Chlorobenzyl)hydroxylamine in solution.[4][5]

-

Step 3: Salt Formation. The free hydroxylamine is often converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability and improves its handling characteristics as a crystalline solid.[4]

Below is a diagram illustrating this common synthetic workflow.

Caption: General workflow for the synthesis of O-(2-Chlorobenzyl)hydroxylamine HCl.

Key Reactions in Medicinal Chemistry

The primary utility of the synthesized product is its reaction with carbonyl compounds (aldehydes and ketones) to form oxime ethers. This reaction is fundamental to its application in drug discovery.[6]

Caption: Core reactivity: Formation of oxime ethers from carbonyl compounds.

This oxime linkage is a key feature in many drug candidates because it can serve as a stable linker or contribute directly to binding with a biological target.

Case Study: A Plausible Mechanism of Action for Derivative Compounds - IDO1 Inhibition

To understand the potential mechanism of action for compounds derived from our building block, we will examine the well-researched activity of O-benzylhydroxylamine derivatives as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1).[7]

IDO1 is a critical therapeutic target in oncology. In the tumor microenvironment, cancer cells can overexpress IDO1. This enzyme depletes the essential amino acid tryptophan and produces metabolites called kynurenines. This process suppresses the activity of tumor-infiltrating T-cells, allowing the cancer to evade the immune system.[7] Therefore, inhibiting IDO1 can restore anti-tumor immunity.

The Signaling Pathway

The diagram below illustrates the IDO1-mediated immune suppression pathway and the intervention point for an inhibitor.

Caption: IDO1 pathway showing immune suppression and the point of inhibition.

As shown, an O-benzylhydroxylamine derivative can act as a competitive inhibitor, blocking the active site of the IDO1 enzyme.[7] This action prevents the conversion of tryptophan to kynurenine, thereby mitigating immune suppression and allowing T-cells to effectively target the tumor.

Experimental Validation: A Protocol for Assessing IDO1 Inhibition

To validate the hypothesis that a novel derivative of O-(2-Chlorobenzyl)hydroxylamine inhibits IDO1, a robust in vitro enzymatic assay is required. The following protocol describes a standard method for measuring IDO1 activity and its inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human IDO1 enzyme.

Materials and Reagents

| Reagent | Specification | Supplier Example |

| Recombinant Human IDO1 | >95% Purity | R&D Systems |

| L-Tryptophan | ≥98% Purity | Sigma-Aldrich |

| Methylene Blue | ACS Reagent Grade | Sigma-Aldrich |

| Ascorbic Acid | ≥99% Purity | Sigma-Aldrich |

| Catalase | Bovine Liver | Sigma-Aldrich |

| Acetic Acid | Glacial | Fisher Scientific |

| Test Compound | Stock in DMSO | Synthesized |

| Assay Buffer | 50 mM Potassium Phosphate, pH 6.5 | Lab-prepared |

Step-by-Step Experimental Protocol

-

Prepare Reagent Master Mix:

-

In the assay buffer, prepare a master mix containing L-Tryptophan (final concentration 200 µM), Catalase (final concentration 20 µg/mL), and Methylene Blue (final concentration 10 µM).

-

Causality: Catalase is included to quench hydrogen peroxide, a byproduct that can damage the enzyme. Methylene blue acts as a cofactor to initiate the enzymatic reaction.

-

-

Prepare Test Compound Dilutions:

-

Perform a serial dilution of the test compound (dissolved in 100% DMSO) in assay buffer. A typical starting concentration is 100 µM, diluted in 10 steps.

-

Causality: A serial dilution allows for the determination of a dose-response curve and accurate calculation of the IC₅₀ value.

-

-

Set Up the Assay Plate:

-

Add 50 µL of the Reagent Master Mix to each well of a 96-well plate.

-

Add 25 µL of the diluted test compound to the appropriate wells.

-

Include "No Inhibitor" (vehicle control, DMSO in buffer) and "No Enzyme" (background control) wells.

-

-

Initiate the Reaction:

-

Prepare the IDO1 enzyme solution in pre-chilled assay buffer.

-

Add 25 µL of the IDO1 enzyme solution (final concentration ~50 nM) to all wells except the "No Enzyme" controls.

-

Causality: The reaction is initiated by the addition of the enzyme to the substrate/cofactor mix. Keeping the enzyme chilled maintains its stability and activity.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes.

-

-

Stop the Reaction and Develop Color:

-

Stop the reaction by adding 50 µL of 30% (w/v) trichloroacetic acid (TCA).

-

Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Causality: TCA denatures the enzyme, halting the reaction. The heating step is crucial for converting the initial product into a form that can be detected colorimetrically.

-

-

Detection:

-

Add 100 µL of p-dimethylaminobenzaldehyde (2% w/v in acetic acid) to each well. A yellow color will develop as it reacts with the kynurenine product.

-

Read the absorbance at 480 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (No Enzyme control) from all other readings.

-

Normalize the data to the "No Inhibitor" control (100% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound stands as a testament to the importance of foundational reagents in the intricate process of drug discovery. While it lacks a defined biological role on its own, its true power is realized in the derivatives it helps create. The strategic combination of a reactive hydroxylamine core and a stabilizing chlorobenzyl group provides a scaffold ripe for generating novel inhibitors against a host of therapeutic targets.

The case study of IDO1 inhibition by related O-benzylhydroxylamines serves as a compelling blueprint. It demonstrates how this chemical class can be leveraged to address critical pathways in diseases like cancer.[7] Future research should focus on synthesizing libraries of diverse oxime ethers derived from O-(2-Chlorobenzyl)hydroxylamine and screening them against other high-value enzymatic targets, such as kinases, proteases, or other metabolic enzymes, to unlock the full therapeutic potential of this versatile building block.

References

An In-depth Technical Guide to the Solubility of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of O-(2-Chlorobenzyl)hydroxylamine hydrochloride. In the absence of extensive published quantitative data, this document synthesizes foundational principles of chemical solubility with predictive analysis based on the compound's molecular structure. It offers researchers, scientists, and drug development professionals a robust framework for solvent selection and the experimental determination of solubility. This guide includes a detailed, field-proven protocol for quantitative solubility assessment and visual workflows to elucidate key processes, ensuring both theoretical understanding and practical applicability.

Introduction: The Role of this compound in Modern Synthesis

This compound is a versatile reagent in organic and medicinal chemistry, serving as a key building block in the synthesis of a variety of nitrogen-containing compounds.[1] Its utility is particularly noted in the development of novel therapeutic agents, where the incorporation of the chlorobenzyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[1] Understanding the solubility of this hydrochloride salt is a critical first step in reaction design, process optimization, purification, and formulation development.

The solubility of a compound dictates its behavior in a given solvent, influencing reaction rates, crystallization, and bioavailability. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and establishing favorable interactions between the solute and solvent molecules.[1][2] This guide will delve into the theoretical and practical aspects of this compound's solubility in common organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, approach to predicting solubility.[3] The solubility of this compound is governed by a balance of its structural features:

-

The Ionic Hydrochloride: The presence of the hydrochloride salt imparts significant polarity and the capacity for strong ion-dipole interactions. This feature suggests higher solubility in polar solvents.

-

The Hydroxylamine Moiety: The -ONH2 group is polar and capable of acting as both a hydrogen bond donor and acceptor, further favoring interactions with polar, protic solvents.[3]

-

The 2-Chlorobenzyl Group: This aromatic, chlorinated substituent introduces a significant non-polar, hydrophobic character to the molecule.[3] The size of this group can limit the solubility in highly polar solvents, while enhancing it in solvents with some non-polar character.

A more quantitative prediction can be approached using frameworks like the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[4][5] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. While the specific HSP for this compound are not published, we can infer its likely behavior based on its constituent functional groups.

The interplay of these structural elements leads to a nuanced solubility profile. The ionic and hydrogen-bonding capabilities of the hydroxylamine hydrochloride portion dominate, suggesting that highly non-polar solvents will be poor choices. However, the presence of the chlorobenzyl ring means that solvents with some degree of non-polar character may be more effective than extremely polar solvents where the hydrophobic portion of the molecule would be unfavorably exposed.

Logical Relationship of Molecular Structure to Solubility

The following diagram illustrates the competing factors within the this compound molecule that influence its solubility.

Caption: Molecular structure's influence on solubility.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for this compound in various organic solvent classes can be predicted. It is crucial to recognize that this table is a predictive guide and should be confirmed by experimental testing.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The ionic nature and hydrogen bonding capabilities of the hydroxylamine hydrochloride are well-solvated by protic solvents. The non-polar benzyl group may slightly limit solubility compared to a smaller inorganic salt. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have high dielectric constants and can effectively solvate the ionic portion of the molecule, while also accommodating the organic character of the chlorobenzyl group. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Very Low | While ethers have some polarity, they are poor hydrogen bond donors and cannot effectively solvate the hydrochloride salt. The insolubility of hydroxylamine hydrochloride in diethyl ether is documented.[6] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low | These solvents have some polarity but are not effective at solvating ionic species. The chlorobenzyl group may have some favorable interaction, but overall solubility is expected to be poor. |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | The large energetic penalty of solvating the ionic hydrochloride group in a non-polar environment makes solubility in these solvents highly unfavorable.[6] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a robust method for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. This method is a self-validating system, ensuring equilibrium is reached and accurately measured.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Calibrated analytical balance

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

-

Centrifuge (optional)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Accurately pipette a known volume of the chosen organic solvent into the vial.

-

Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration is no longer changing, confirming equilibrium.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment. If settling is slow, the vial can be centrifuged at the same temperature.

-

Carefully draw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Immediately attach a syringe filter to the syringe and dispense the clear solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution to determine its mass.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original (undiluted) saturated solution.

-

Express the solubility in desired units, such as mg/mL, g/100g of solvent, or molarity.

-

Workflow for Quantitative Solubility Determination

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Solubility - Concept [jove.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

stability and storage of O-(2-Chlorobenzyl)hydroxylamine hydrochloride

An In-depth Technical Guide to the Stability and Storage of O-(2-Chlorobenzyl)hydroxylamine Hydrochloride

Introduction

This compound (CAS No: 5555-48-6) is a specialized chemical reagent of significant value in organic synthesis and pharmaceutical research.[1] As a substituted hydroxylamine derivative, it serves as a critical building block for creating more complex molecules, particularly in the development of novel therapeutic agents such as antihypertensive and anti-inflammatory drugs.[1] The presence of the 2-chloro substituent on the benzyl ring modifies the compound's reactivity and physicochemical properties, making it a versatile tool for medicinal chemists.[1]

The integrity and purity of such a reagent are paramount for the reproducibility and success of experimental work. Degradation of the compound can lead to inconsistent results, formation of unwanted byproducts, and a misinterpretation of structure-activity relationships (SAR) in drug discovery campaigns. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors influencing the stability of this compound and establishes field-proven protocols for its optimal storage and handling.

Physicochemical Properties Summary

A foundational understanding of the compound's basic properties is essential before discussing its stability. The hydrochloride salt form significantly influences its characteristics, particularly its solubility and hygroscopicity.

| Property | Value | Source |

| CAS Number | 5555-48-6 | [1] |

| Molecular Formula | C₇H₈ClNO·HCl | [1] |

| Molecular Weight | 194.06 g/mol | [1] |

| Appearance | Off-white powder / Crystalline solid | [1][2] |

| Purity | ≥ 98% (Typical) | [1] |

Core Stability Profile & Influencing Factors

The stability of this compound is not absolute and is contingent upon a range of environmental factors. Based on data from closely related analogues and general chemical principles, we can construct a detailed stability profile.

Thermal Stability

While stable at ambient temperatures for short durations, elevated temperatures will accelerate the rate of chemical degradation.[3] The parent compound, hydroxylamine hydrochloride, can undergo exothermic decomposition at temperatures above 150°C, which may involve the risk of explosion.

-

Expert Insight: The energy input from heat can overcome the activation energy for decomposition reactions, leading to the cleavage of the N-O or O-C bonds. For long-term preservation of purity, minimizing thermal energy is the most critical factor. While one supplier suggests storage at 0-8°C for general use, data on a close analogue, O-Benzylhydroxylamine hydrochloride, indicates a stability of at least four years when stored at -20°C.[1][2] This suggests that freezer storage is the gold standard for archival purposes.

Hygroscopicity and Hydrolytic Stability

The hydrochloride salt form makes the compound susceptible to absorbing moisture from the atmosphere, a property known as hygroscopicity.[4]

-

Expert Insight: The absorption of water is detrimental for two primary reasons. First, it introduces inaccuracies during weighing, leading to errors in stoichiometry in subsequent reactions. Second, the presence of water can create an acidic microenvironment that may facilitate hydrolysis of the benzylic ether linkage over extended periods, cleaving the molecule into 2-chlorobenzyl alcohol and hydroxylamine. Therefore, storage in a desiccated environment is crucial.

Oxidative Stability

The hydroxylamine moiety (-NH-OH) is inherently susceptible to oxidation. Atmospheric oxygen can be a potential reactant, especially in the presence of trace metal catalysts.

-

Expert Insight: For crystalline solids, oxidation is primarily a surface phenomenon and proceeds slowly. However, when dissolved, the molecule's susceptibility increases. For preparing stock solutions intended for storage, it is best practice to use solvents that have been purged with an inert gas like argon or nitrogen to remove dissolved oxygen.[2] This minimizes the risk of oxidative degradation, which could lead to the formation of corresponding oxime or nitroso impurities.

Photostability

-

Expert Insight: Light energy can promote the formation of radical species, initiating chain reactions that lead to decomposition. As a standard practice for all high-purity reagents, protection from light by using amber glass vials or storing containers in the dark is a simple and effective way to eliminate this potential degradation pathway.

Chemical Incompatibilities

Understanding chemical incompatibilities is vital for both storage and handling to prevent hazardous reactions and sample degradation.

-

Strong Oxidizing Agents: These will readily react with the hydroxylamine group, leading to rapid and potentially exothermic decomposition.[4]

-

Strong Bases: Addition of a strong base will neutralize the hydrochloride salt, liberating the free base. The free hydroxylamine is generally less stable than its salt form and more prone to oxidation and degradation.

-

Metals: The parent compound, hydroxylamine hydrochloride, is known to be corrosive to some metals.[5] It is prudent to avoid storing the compound or its solutions in metal containers and to minimize contact with metal spatulas.[6]

Recommended Storage & Handling Protocols

Based on the stability profile, the following protocols are recommended to ensure the long-term integrity of the compound.

Long-Term Archival Storage (≥ 6 months)

This protocol is designed for preserving the primary reference stock of the compound.

-

Container: Use an amber glass vial with a PTFE-lined screw cap.

-

Atmosphere: Before sealing, flush the vial's headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds to displace air and moisture.

-

Sealing: Tightly seal the cap. For added protection, wrap the cap-vial interface with Parafilm®.

-

Secondary Containment: Place the sealed vial inside a larger, labeled container with a desiccant pouch.

-

Temperature: Store the secondary container in a freezer at -20°C ± 5°C .[2]

Short-Term Laboratory Use (< 6 months)

This protocol is for the "working" bottle of the compound that is accessed more frequently.

-

Container: Keep the compound in its original supplier bottle if possible, or a smaller amber glass vial.

-

Environment: Store the container in a refrigerator at 2-8°C .[1]

-

Handling:

-

Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

Open the container only for the time necessary to dispense the material.

-

Close the container tightly immediately after use.

-

Store the working bottle in a desiccator cabinet if available.

-

Table 1: Summary of Recommended Storage Conditions

| Parameter | Long-Term Archival | Short-Term Working Stock |

| Temperature | -20°C ± 5°C | 2-8°C |

| Container | Amber glass, PTFE-lined cap | Original container or amber glass |

| Atmosphere | Inert (Argon/Nitrogen) | Ambient (minimize exposure) |

| Light | Protected (in the dark) | Protected (amber vial) |

| Moisture | Excluded (desiccant, sealed) | Minimized (equilibrate before opening) |

Experimental Workflow: Assessing Compound Stability

To ensure the trustworthiness of experimental results, a self-validating protocol to periodically assess the purity of the stored compound is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.

Protocol: HPLC-Based Purity Assessment

-

Time Zero (T=0) Analysis:

-

Upon receiving a new batch of O-(2-Chlorobenzyl)hydroxylamine HCl, prepare a standard solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Develop an appropriate HPLC method (e.g., C18 column, mobile phase gradient of water and acetonitrile with 0.1% trifluoroacetic acid, UV detection at ~220 nm).

-

Inject the standard and record the chromatogram. The main peak represents the intact compound. Integrate the peak area and define this as 100% purity at T=0. Record the retention time.

-

-

Sample Storage: Store the solid compound under the recommended long-term and short-term conditions.

-

Time Point Analysis (e.g., T = 6, 12, 24 months):

-

Retrieve the stored sample (allowing it to warm to room temperature before opening).

-

Prepare a solution at the same concentration as the T=0 standard.

-

Analyze the sample using the identical HPLC method.

-

-

Data Analysis:

-

Compare the new chromatogram to the T=0 reference.

-

Look for any new peaks, which would indicate degradation products.

-

Calculate the purity by dividing the main peak area by the total area of all peaks. A purity of ≥98% is typically acceptable.

-

Caption: Workflow for HPLC-based stability assessment.

Potential Degradation & Safety Considerations

While specific degradation pathways are not published, logical routes can be hypothesized based on the molecule's structure. Understanding these helps in troubleshooting and reinforces the importance of proper storage.

References

discovery and history of O-substituted hydroxylamines

An In-depth Technical Guide to the Discovery and History of O-Substituted Hydroxylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-substituted hydroxylamines, characterized by the R-O-N moiety, have traversed a remarkable journey from their origins in 19th-century chemical explorations to their current status as indispensable tools in modern organic synthesis, medicinal chemistry, and polymer science. This guide provides a comprehensive technical overview of this versatile functional group. It chronicles the initial discovery of the parent hydroxylamine, delves into the seminal reactions that first hinted at the potential of O-substitution, and charts the evolution of synthetic methodologies from classical approaches to sophisticated radical and transition-metal-catalyzed transformations. With a focus on the causality behind experimental choices and the practical application of these methods, this document serves as an in-depth resource for researchers seeking to understand and harness the power of O-substituted hydroxylamines in their own work, particularly in the rational design of new therapeutics.

Part 1: The Genesis of a Versatile Functional Group

The story of O-substituted hydroxylamines begins not with their direct synthesis, but with the discovery of their parent compound and the unravelling of reactions where O-substitution played a fleeting but critical role.

The Precursor: Discovery of Hydroxylamine